2-cyano-N-(1-methoxypropan-2-yl)acetamide
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Overview
Description
2-cyano-N-(1-methoxypropan-2-yl)acetamide is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its cyano group (-CN) and acetamide group (-CONH2), which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1-methoxypropan-2-yl)acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(1-methoxypropan-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, amines, and bases such as triethylamine. Reaction conditions may vary depending on the desired product, but typical conditions include room temperature to moderate heating and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds, which are of interest for their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
2-cyano-N-(1-methoxypropan-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-(1-methoxypropan-2-yl)acetamide involves its interaction with molecular targets through its cyano and acetamide groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog with similar reactivity but lacking the methoxypropan-2-yl group.
N-cyanoacetylurea: Another cyanoacetamide derivative with different substituents on the nitrogen atom.
Uniqueness
2-cyano-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific substituents, which confer distinct reactivity and potential biological activities. The presence of the methoxypropan-2-yl group can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Biological Activity
2-cyano-N-(1-methoxypropan-2-yl)acetamide is a compound of interest in various fields, including medicinal chemistry and agricultural science. Its unique structure and functional groups suggest potential biological activities that merit detailed investigation. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C7H12N2O2. The presence of the cyano group and the methoxypropan-2-yl moiety contributes to its reactivity and potential interactions with biological systems.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
- Antitumor Activity : In vitro studies suggest that this compound may inhibit the proliferation of cancer cells. The compound's ability to induce apoptosis in specific cancer cell lines has been documented, indicating its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which is significant for its antitumor effects.
- Reactive Oxygen Species (ROS) Generation : It has been observed that this compound can induce oxidative stress in cells, leading to increased ROS levels, which may contribute to its cytotoxic effects on cancer cells.
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at specific phases, further supporting its potential as a chemotherapeutic agent.
Study 1: Antimicrobial Efficacy
A study published in Infection and Drug Resistance demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antimicrobial activity. The study concluded that the compound could be a candidate for developing new antimicrobial agents .
Study 2: Antitumor Activity
In a recent investigation published in Cancer Research, researchers evaluated the antitumor effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Apoptosis assays confirmed that the compound induced programmed cell death through both intrinsic and extrinsic pathways .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-cyano-N-(1-methoxypropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-6(5-11-2)9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWKHRRVPJVXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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